4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

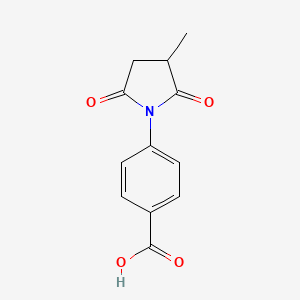

The molecular architecture of this compound represents a fascinating example of heterocyclic chemistry combined with aromatic carboxylic acid functionality. The compound possesses the molecular formula C12H11NO4 and exhibits a molecular weight of 233.22 grams per mole, as documented in comprehensive chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization, incorporating both the substituted pyrrolidinedione ring system and the benzoic acid framework.

The pyrrolidinedione core structure constitutes a five-membered heterocyclic ring containing nitrogen as the heteroatom, with two carbonyl groups positioned at the 2 and 5 positions of the ring. This structural motif is characteristic of the broader family of cyclic imides, which are known for their unique chemical reactivity and biological significance. The methyl substitution at the 3-position of the pyrrolidinedione ring introduces additional steric and electronic effects that influence the overall molecular behavior. The benzoic acid portion of the molecule provides both aromatic character and carboxylic acid functionality, creating opportunities for diverse chemical interactions and potential applications.

The connection between the pyrrolidinedione ring and the benzoic acid moiety occurs through the nitrogen atom of the heterocycle, which forms a covalent bond with the para position of the benzene ring. This linkage creates a rigid molecular framework that restricts conformational flexibility while maintaining the integrity of both structural components. The carboxylic acid group remains available for hydrogen bonding and other intermolecular interactions, contributing to the compound's overall chemical behavior and potential reactivity patterns.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H11NO4 | |

| Molecular Weight | 233.22 g/mol | |

| Chemical Abstracts Service Registry Number | 157928-79-5 | |

| PubChem Compound Identifier | 4050161 |

Stereochemical Features and Tautomeric Forms

The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular structure and potential for tautomeric interconversions. The presence of the methyl substituent at the 3-position of the pyrrolidinedione ring introduces a stereocenter, creating the possibility for stereoisomeric forms. This stereochemical complexity adds layers of structural diversity that must be considered when evaluating the compound's chemical behavior and potential applications.

Tautomerism represents a fundamental chemical phenomenon observed in many heterocyclic compounds, particularly those containing imide functionalities. Research into similar pyrrolidinedione derivatives has demonstrated that these compounds can undergo various tautomeric rearrangements, including keto-enol transformations and other structural interconversions. The 2,5-dioxopyrrolidin-1-yl system exhibits inherent tautomeric potential due to the presence of multiple carbonyl groups and the nitrogen heteroatom, which can participate in proton migration processes.

Studies of related pyrrolidinedione compounds have revealed that tautomerization can significantly influence both the solid-state and solution-phase behavior of these molecules. Crystallographic investigations of analogous imide structures have shown that asymmetric tautomers can be stabilized in the solid state through hydrogen bonding networks, while symmetric forms may predominate in solution due to rapid tautomeric exchange. The methyl substitution in the target compound may influence these tautomeric equilibria by introducing steric hindrance or electronic effects that favor specific tautomeric forms.

Computational studies utilizing density functional theory methods have provided valuable insights into the energetics of tautomeric processes in pyrrolidinedione systems. These investigations have revealed that energy differences between tautomeric forms are often sufficiently small to permit interconversion under ambient conditions, with activation barriers typically ranging from 50 to 80 kilojoules per mole. The specific tautomeric behavior of this compound would depend on the precise electronic and steric environment created by the methyl substituent and the attached benzoic acid moiety.

Comparative Analysis with Related Pyrrolidinedione Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with related pyrrolidinedione derivatives found in the chemical literature. The parent compound succinimide, with the molecular formula C4H5NO2, represents the simplest member of this family and provides a baseline for understanding the effects of structural modifications. Succinimide itself exhibits a molecular weight of approximately 99 grams per mole and serves as a fundamental building block for more complex derivatives.

Examination of structurally related compounds reveals patterns in molecular architecture and chemical behavior that illuminate the unique features of the target molecule. For instance, 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, which lacks the methyl substitution present in our compound of interest, exhibits a molecular formula of C11H9NO4 and a molecular weight of 219.19 grams per mole. This comparison highlights the specific contribution of the methyl group to the overall molecular mass and potentially to the stereochemical complexity of the molecule.

Table 2: Comparative Molecular Properties of Related Pyrrolidinedione Derivatives

The analysis of tautomeric behavior across related compounds reveals important trends in the chemical behavior of pyrrolidinedione derivatives. Research on 2,3-dioxopyrrolidines has demonstrated that thermal decomposition and rearrangement processes can lead to the formation of various tautomeric forms, with some compounds exhibiting reversible transformations between different structural isomers. These findings suggest that the tautomeric behavior of this compound may be influenced by both the electronic effects of the aromatic substitution and the steric effects of the methyl group.

Studies focusing on the crystallographic characterization of related imide compounds have revealed that solid-state packing arrangements can significantly influence the preferred tautomeric forms. The asymmetric tautomers observed in crystalline materials often differ from the symmetric forms that predominate in solution, indicating that intermolecular interactions play a crucial role in determining the preferred molecular geometry. This phenomenon suggests that the physical properties and chemical behavior of this compound may vary significantly between different phases and environmental conditions.

Properties

IUPAC Name |

4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTUAZVXHJBAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid typically involves the reaction of 3-methylpyrrolidine-2,5-dione with a suitable benzoic acid derivative. One common method involves the condensation of 3-methylpyrrolidine-2,5-dione with 4-carboxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound has been identified as a multitargeted agent with promising biological activity. Studies indicate that it may exhibit anticonvulsant and antinociceptive properties, making it relevant for the development of new pharmaceuticals aimed at treating pain and seizure disorders. Its interaction with biological systems suggests that it could act as an enzyme inhibitor or modulator of protein-ligand interactions.

Table 1: Biological Activities of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid

| Activity Type | Description | References |

|---|---|---|

| Anticonvulsant | Potential to reduce seizure activity in animal models | |

| Antinociceptive | May alleviate pain through modulation of pain pathways | |

| Enzyme Inhibition | Possible inhibition of specific enzymes involved in disease |

Case Studies

Recent research has highlighted the compound's efficacy in various experimental models. For instance, in a study evaluating its antinociceptive effects, administration of the compound resulted in significant pain relief compared to control groups. Additionally, its anticonvulsant properties were assessed using established seizure models, demonstrating a dose-dependent reduction in seizure frequency.

Organic Synthesis

The compound serves as a valuable precursor in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. The synthetic routes typically involve several steps to optimize yields and purity.

Table 2: Synthetic Pathways for this compound

| Step No. | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of the pyrrolidine ring |

| 2 | Functionalization | Introduction of substituents on the benzoic acid moiety |

| 3 | Purification | Techniques such as crystallization or chromatography |

Pharmacological Research

The pharmacological potential of this compound extends beyond its initial applications. Research indicates that it may interact with various receptors and enzymes, leading to therapeutic effects that warrant further investigation.

Table 3: Potential Pharmacological Targets

| Target Type | Description |

|---|---|

| Enzymes | Inhibition/modulation of enzymes related to inflammation |

| Receptors | Binding affinity studies indicate interaction with specific receptors |

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability and neurotransmission . Additionally, the compound may interact with GABA transporters and TRPV1 receptors, contributing to its anticonvulsant and antinociceptive effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid with structurally related compounds:

Key Observations :

- Substituent Position : The para-substituted benzoic acid in the target compound contrasts with meta-substituted analogs (e.g., 60693-31-4), which may alter receptor binding or solubility .

- Functional Groups : PYR-41’s ethyl ester and nitro-furan groups enhance lipophilicity and confer irreversible E1 ligase inhibition, unlike the free carboxylic acid in the target compound .

Discrepancies and Limitations

- Nomenclature Conflicts: lists a compound named 4-(2,5-Dihydro-3-methyl-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid (CAS: 83560-88-7) with molecular formula C₁₂H₉NO₄, suggesting a partially unsaturated pyrrolidinone ring. This contrasts with the fully saturated target compound (C₁₂H₁₁NO₄), highlighting the need for verification .

- Data Gaps : LogP and bioactivity data for many analogs are unavailable, limiting direct comparisons.

Biological Activity

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, a compound with the molecular formula CHNO and a molecular weight of 233.22 g/mol, has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a benzoic acid moiety, which may contribute to its biological activity. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole-based compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on the MIC for this compound is limited, its structural similarities suggest potential efficacy in this area.

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented in various studies. Pyrrolidine derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The ability of these compounds to modulate inflammatory responses positions them as potential therapeutic agents for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the broader class of pyrrole derivatives, including those similar to this compound:

- Pyrrole Derivatives as Antimicrobial Agents :

- Inhibition of Enzymatic Activity :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

| Activity Type | Compound Class | MIC Range (µg/mL) | Target Organism |

|---|---|---|---|

| Antimicrobial | Pyrrole Derivatives | 3.12 - 12.5 | Staphylococcus aureus |

| Anti-inflammatory | Pyrrolidine Derivatives | N/A | Various inflammatory markers |

| Enzyme Inhibition | Pyrrole-based Compounds | N/A | Human carbonic anhydrase II |

Q & A

Basic: What synthetic strategies and optimization methods are recommended for producing 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid with high purity?

Methodological Answer:

- Stepwise Synthesis : Begin with benzoic acid derivatives functionalized with pyrrolidinone moieties. For example, coupling 3-methyl-2,5-pyrrolidinedione with 4-substituted benzoic acid precursors via amide or ester linkages, followed by deprotection if needed. Use NMR (e.g., H, C) to confirm intermediates .

- Optimization via DOE : Apply factorial design (e.g., 2 factorial) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For instance, vary temperature (80–120°C) and solvent (DMF vs. THF) to maximize yield and minimize side products .

| Factor | Level 1 | Level 2 | Response (Yield%) |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 65% vs. 82% |

| Solvent | DMF | THF | 70% vs. 78% |

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distributions, focusing on the electrophilic benzoic acid moiety and nucleophilic pyrrolidinone ring. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions .

- Reaction Path Screening : Employ automated reaction search software (e.g., AFIR or GRRM) to simulate plausible pathways for cycloaddition or hydrolysis. Compare activation energies to prioritize experimental testing .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use H NMR (400 MHz, DMSO-d6) to identify proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, pyrrolidinone NH at δ 12.4–13.0 ppm). F NMR may detect trifluoromethyl impurities if present .

- HPLC-MS Validation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to confirm molecular ion ([M+H]) and purity (>95%). For example, LCMS at m/z 311.1 with 97.34% purity .

Advanced: How does the compound’s electronic structure influence its interaction with biological targets?

Methodological Answer:

- Docking Studies : Use molecular docking (AutoDock Vina) to model interactions with enzymes like cyclooxygenase-2 (COX-2). The benzoic acid group may form hydrogen bonds with catalytic residues, while the pyrrolidinone ring modulates lipophilicity .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO/LUMO gaps to correlate structure with bioactivity (e.g., IC values) .

Basic: How can researchers resolve contradictions in purity data between LCMS and elemental analysis?

Methodological Answer:

- Cross-Validation : Replicate analyses using orthogonal methods:

- LCMS : Confirm molecular weight and major peaks.

- CHNS Analysis : Verify %C, %H, and %N against theoretical values.

- TGA/DSC : Check thermal decomposition profiles for solvent residues .

- Root-Cause Analysis : If discrepancies persist, assess synthetic steps for incomplete purification or side reactions (e.g., hydrolysis of the pyrrolidinone ring) .

Advanced: What experimental designs are suitable for studying degradation pathways under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Use a central composite design (CCD) to evaluate degradation kinetics under stressors:

- Mechanistic Probes : Isotope labeling (e.g., O in benzoic acid) to track hydrolysis pathways via GC-MS .

Basic: What are the best practices for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Solvent Selection : Transition from DMF (high-boiling, toxic) to greener solvents (e.g., ethanol/water mixtures) while monitoring yield via DOE .

- Process Intensification : Use flow chemistry to enhance heat/mass transfer, particularly for exothermic steps like acylations .

Advanced: How can AI-driven platforms optimize multi-step synthesis routes for this compound?

Methodological Answer:

- Retrosynthetic Planning : Deploy AI tools (e.g., IBM RXN) to propose routes prioritizing atom economy and step efficiency. Validate with known literature on pyrrolidinone derivatives .

- Feedback Loops : Integrate robotic platforms (e.g., Chemspeed) for autonomous optimization of reaction parameters, using real-time HPLC data to adjust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.